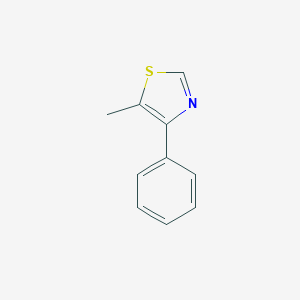

Thiazole, 5-methyl-4-phenyl-

Description

Significance of Thiazole (B1198619) Scaffolds in Contemporary Chemical Science

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, represent a cornerstone in medicinal chemistry and drug design. nih.govbohrium.comnih.gov Their unique structural features allow for a wide range of chemical modifications, making them a "privileged scaffold" in the development of new therapeutic agents. researchgate.net The thiazole ring is a component of numerous FDA-approved drugs and is recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov The versatility of the thiazole nucleus has spurred extensive research into its derivatives, aiming to create novel molecules with enhanced potency and targeted biological actions. bohrium.comresearchgate.net

Overview of Foundational and Emerging Research Areas for Thiazole, 5-methyl-4-phenyl- and its Analogues

The specific compound, 5-methyl-4-phenylthiazole, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Research on this compound and its derivatives has primarily focused on synthesizing novel compounds and evaluating their biological activities, particularly in the realm of anticancer research.

Foundational work has established synthetic routes to 5-methyl-4-phenylthiazole, often starting from propiophenone. tandfonline.com A common synthetic pathway involves the reaction of 2-bromo-1-phenylpropanone with thiourea (B124793) to form 2-amino-4-phenyl-5-methylthiazole, which can then be further modified. tandfonline.com

Emerging research is concentrated on creating new derivatives by introducing various substituents to the core 5-methyl-4-phenylthiazole structure and assessing their biological effects. A significant area of investigation is the synthesis of N-(5-methyl-4-phenylthiazol-2-yl) acetamide (B32628) derivatives and their evaluation as potential anticancer agents. tandfonline.comtandfonline.com These studies explore how different functional groups attached to the acetamide moiety influence the compound's cytotoxicity and selectivity against various cancer cell lines.

Synthesis and Characterization

The synthesis of 5-methyl-4-phenylthiazole derivatives often involves multi-step reactions. A general and notable synthesis pathway is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Propiophenone | Bromine, Acetic Acid, HBr | 2-bromo-1-phenylpropanone |

| 2 | 2-bromo-1-phenylpropanone, Thiourea | Ethanol, room temperature, 24 h | 2-amino-4-phenyl-5-methylthiazole |

| 3 | 2-amino-4-phenyl-5-methylthiazole | Chloroacetyl chloride, Triethylamine, THF, 0–5 °C then room temperature, 3 h | 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide |

| 4 | 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, Mercapto azole derivatives | Acetone, Potassium carbonate, room temperature | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives |

This table outlines a common synthetic route for creating derivatives of 5-methyl-4-phenylthiazole. tandfonline.com

The structural confirmation of these synthesized compounds is typically achieved through various analytical techniques, including ¹H-NMR, ¹³C-NMR, and LC-MS/MS spectral data, as well as elemental analyses. tandfonline.comtandfonline.com

Anticancer Research Findings

Recent studies have focused on the anticancer potential of newly synthesized 5-methyl-4-phenylthiazole derivatives. These compounds have been tested against various cancer cell lines to determine their efficacy and selectivity.

One study investigated a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives for their antitumor activities against A549 human lung adenocarcinoma cells and the non-cancerous NIH/3T3 mouse embryoblast cell line. tandfonline.com The goal was to identify compounds with selective cytotoxicity towards cancer cells.

Key findings from this research include:

Several of the synthesized compounds demonstrated anticancer activity. tandfonline.com

Specifically, compounds with certain heterocyclic rings attached to the thioacetamide (B46855) side chain showed promising results. tandfonline.com

One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited high selectivity, with a significantly lower IC₅₀ value against A549 cells compared to the NIH/3T3 cell line. tandfonline.com

This particular compound was identified as the most active and selective among the tested series. tandfonline.com

The following table summarizes the in vitro cytotoxicity data for selected derivatives against the A549 cancer cell line:

| Compound | IC₅₀ (µM) against A549 |

| 4a: 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide | Not specified, but showed activity |

| 4c: 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide | 23.30 ± 0.35 |

| Cisplatin (Standard) | Not specified, but used for comparison |

This table highlights the IC₅₀ values of promising 5-methyl-4-phenylthiazole derivatives against the A549 lung cancer cell line. tandfonline.com

Further investigations into the mechanism of action revealed that some of these compounds induce apoptosis in cancer cells, although not as potently as the standard drug cisplatin. tandfonline.commdpi.com

The ongoing exploration of 5-methyl-4-phenylthiazole and its analogues continues to be a promising avenue in the quest for novel therapeutic agents. The ability to systematically modify the core structure and evaluate the resulting changes in biological activity provides a powerful strategy for the development of more effective and selective drugs.

Structure

3D Structure

Properties

CAS No. |

1826-18-2 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

JJQPALVTXOQWGU-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CS1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(N=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Methodologies for Thiazole, 5 Methyl 4 Phenyl and Its Derivatives

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 5-methyl-4-phenylthiazole derivatives, FT-IR spectra provide key evidence for the presence of the thiazole (B1198619) and phenyl rings, as well as various substituents.

The infrared spectra of substituted thiazoles have been studied to identify characteristic absorption bands. cdnsciencepub.com For derivatives of 5-methyl-4-phenylthiazole, specific vibrational modes confirm the molecular structure. For instance, in N-substituted derivatives, the C-H stretching vibrations of the aromatic phenyl ring are typically observed around 3085-3057 cm⁻¹. tsijournals.comnih.gov Aliphatic C-H stretching from the methyl group appears near 2978 cm⁻¹. nih.gov

The thiazole ring itself presents a series of characteristic vibrations. The C=N stretching vibration is a key indicator, often appearing in the range of 1634-1572 cm⁻¹. cdnsciencepub.comdergipark.org.tr The C=C stretching vibrations of both the thiazole and phenyl rings are found in the 1650-1400 cm⁻¹ region. dergipark.org.trscialert.net Specifically, bands for 2,4-disubstituted thiazoles have been noted for C5-H stretching around 3106-3089 cm⁻¹. nih.gov Studies on related methylthiazoles show that bands at 1445 and 1435 cm⁻¹ arise from CH₃ groups, while bands in the 1385-1375 cm⁻¹ range can be attributed to both methyl groups and the thiazole ring. cdnsciencepub.com In more complex derivatives, such as those containing amide or nitro groups, additional characteristic peaks like C=O stretching (around 1670 cm⁻¹) and NO₂ stretching (around 1399 cm⁻¹) are observed, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of 5-methyl-4-phenylthiazole, the ¹H-NMR spectrum shows distinct signals that are characteristic of the compound's structure.

The protons of the methyl group (CH₃) at the C5 position of the thiazole ring typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.45 and 2.70 ppm. The aromatic protons of the phenyl group at C4 resonate in the downfield region, typically between δ 6.75 and 8.57 ppm, appearing as a multiplet due to complex spin-spin coupling. cdnsciencepub.com In some derivatives, the proton at the C2 position of the thiazole ring, if present, would also give a characteristic signal. For example, in related 2,4-disubstituted thiazoles, the C5-H proton gives a singlet at δ 7.15–7.50 ppm. nih.gov When additional functional groups are present, their protons provide further structural confirmation; for instance, an acetamide (B32628) N-H proton can appear as a broad singlet at δ 12.38-12.78 ppm. cdnsciencepub.com

Table 1: Characteristic ¹H-NMR Chemical Shifts for 5-methyl-4-phenylthiazole Derivatives

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Thiazole-CH₃ (at C5) | 2.45 - 2.70 | Singlet | cdnsciencepub.com |

| Phenyl-H (at C4) | 6.75 - 8.57 | Multiplet | cdnsciencepub.com |

| Acetamide N-H | 12.38 - 12.78 | Broad Singlet | cdnsciencepub.com |

| Acetyl CH₂ | 3.95 - 4.48 | Singlet | cdnsciencepub.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of carbon-based functional groups.

In derivatives of 5-methyl-4-phenylthiazole, the methyl carbon (CH₃) at C5 gives a signal in the upfield region, typically around δ 12.32-13.78 ppm. cdnsciencepub.comnih.gov The carbon atoms of the thiazole ring resonate at characteristic chemical shifts. Based on studies of related thiazoles, the C2, C4, and C5 carbons can be assigned. For instance, in 2-amino-4-phenylthiazole (B127512), C2 appears at δ 168.8, C4 at δ 150.2, and C5 at δ 101.9 ppm. asianpubs.org In other derivatives, the thiazole C2 and C4 signals have been observed at approximately δ 164.14 and δ 135.13 ppm, respectively, while the C5 signal appears further upfield at around δ 94.49 ppm. nih.gov The carbons of the phenyl ring produce a series of signals in the aromatic region (δ 125-150 ppm). cdnsciencepub.com Quaternary carbons, such as the one to which the phenyl group is attached, are also identifiable, though often with weaker intensity.

Table 2: Characteristic ¹³C-NMR Chemical Shifts for 5-methyl-4-phenylthiazole Derivatives

| Carbon Group | Chemical Shift (δ, ppm) | Reference |

| Thiazole-CH₃ (at C5) | 12.32 - 13.78 | cdnsciencepub.comnih.gov |

| Thiazole-C2 | ~164.14 | nih.gov |

| Thiazole-C4 | ~135.13 - 150.2 | nih.govasianpubs.org |

| Thiazole-C5 | ~94.49 - 101.9 | nih.govasianpubs.org |

| Aromatic Carbons | 94.89 - 165.93 | cdnsciencepub.com |

| Carbonyl Carbon (C=O) | 165.88 - 170.00 | cdnsciencepub.com |

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. rsc.orgresearchgate.net These techniques correlate signals across the ¹H and ¹³C spectra, providing a comprehensive structural map.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For a 5-methyl-4-phenylthiazole derivative, COSY would show correlations among the protons of the phenyl ring, helping to delineate their substitution pattern. It would also confirm the absence of coupling for the methyl singlet. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It is invaluable for definitively assigning carbon signals based on their known proton attachments. For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~12-14 ppm, confirming their assignment as the C5-methyl group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. Key correlations would include those from the methyl protons (H-C5) to the thiazole ring carbons C4 and C5. Additionally, correlations from the phenyl protons to the C4 carbon of the thiazole ring would firmly establish the connection between the two ring systems. ipb.pt

Together, these 2D NMR methods provide definitive proof of the structure of 5-methyl-4-phenylthiazole and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 5-methyl-4-phenylthiazole and its derivatives, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. The mass spectra of related phenylthiazole compounds typically show an intense molecular ion (M⁺) peak, which confirms the molecular weight of the compound. researchgate.net

A common fragmentation pathway involves the cleavage of the single bond between the phenyl group and the thiazole ring, resulting in a characteristic fragment ion with an m/z of 77, corresponding to the phenyl cation (C₆H₅⁺). Another significant fragmentation occurs within the thiazole ring itself. A double fragmentation of the N-C and C-S bonds in the thiazole ring is often observed, leading to the loss of a neutral fragment. For example, in studies of related structures, the loss of a benzonitrile (B105546) moiety (C₆H₅CN, 103 Da) from the molecular ion is a characteristic fragmentation, producing an [M-103]⁺ ion. The fragmentation patterns are highly dependent on the substituents present, but these core cleavages provide strong evidence for the phenyl-thiazole backbone. In liquid chromatography-mass spectrometry (LC-MS) analyses, protonated molecules, such as [M+H]⁺, are commonly observed, which also serve to confirm the molecular weight. cdnsciencepub.com

X-ray Diffraction Studies for Solid-State Molecular Architecture

For an unequivocal determination of molecular structure, single-crystal X-ray crystallography is the gold standard. researchgate.net This method requires growing a high-quality single crystal of the compound, which can sometimes be a challenging process. Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. researchgate.net The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. tsijournals.com

Table 2: Example of Single-Crystal X-ray Crystallographic Data for a Heterocyclic Compound

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |

| a (Å) | 6.2541 | Length of the 'a' axis of the unit cell. mdpi.com |

| b (Å) | 22.4997 | Length of the 'b' axis of the unit cell. mdpi.com |

| c (Å) | 12.8291 | Length of the 'c' axis of the unit cell. mdpi.com |

| **β (°) ** | 100.521 | Angle of the 'β' axis of the unit cell. mdpi.com |

| **Volume (ų) ** | 1774.9 | The volume of a single unit cell. mdpi.com |

| Z | 4 | The number of molecules per unit cell. mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides experimental verification of the empirical formula of a newly synthesized compound. mdpi.com The process involves combusting a small, precisely weighed sample of the pure compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, SO₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

For "Thiazole, 5-methyl-4-phenyl-", the molecular formula is C₁₀H₉NS. nih.gov The experimentally determined percentages of C, H, N, and S must agree with the theoretically calculated values to within a narrow margin (typically ±0.4%) to confirm the compound's elemental composition and high purity.

Table 3: Theoretical Elemental Composition of Thiazole, 5-methyl-4-phenyl- (C₁₀H₉NS)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 68.53 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.30 |

| Total | | | | 175.25 | 100.00 |

Note: Calculations are based on atomic weights and the molecular formula C₁₀H₉NS. nih.gov

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic methods are essential for assessing the purity of a chemical compound by separating it from starting materials, by-products, and other impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. researchgate.net

In TLC, a small spot of the sample is applied to a baseline on a plate coated with a stationary phase, such as silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). youtube.com The mobile phase moves up the plate by capillary action, and as it passes the sample spot, it dissolves the compound and carries it up the plate. youtube.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Compounds that are more polar will have stronger interactions with the polar silica gel and will travel a shorter distance up the plate. Less polar compounds will be more soluble in the mobile phase and will travel further. After development, the spots are visualized, often using a UV lamp if the compounds are UV-active. youtube.com The purity of the sample is assessed by the number of spots; a single spot indicates a pure compound. researchgate.net

The position of a spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com The Rf value is constant for a given compound in a specific solvent system and can be used for identification by comparison with a standard.

Table 4: Example of TLC Analysis for Purity Assessment

| Compound | Solvent System (v/v) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Interpretation |

|---|---|---|---|---|---|

| Crude Product | Ethyl Acetate/Hexane (3:7) | 4.5 and 5.8 | 8.0 | 0.56 and 0.73 | Impure (2 spots) |

| Purified Product | Ethyl Acetate/Hexane (3:7) | 5.8 | 8.0 | 0.73 | Pure (1 spot) |

Computational and Theoretical Investigations of Thiazole, 5 Methyl 4 Phenyl Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 5-methyl-4-phenylthiazole, these methods can elucidate its geometry, electronic characteristics, and potential reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy and properties of a molecule based on its electron density. nih.gov Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without using experimental parameters.

These calculations typically begin with a geometry optimization, where the molecule's lowest energy conformation is determined. For thiazole (B1198619) derivatives, DFT and ab initio methods have been successfully used to compute optimized geometric parameters (bond lengths and angles) that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net Basis sets, such as 6-31G** or 6-311++G(d,p), are used to mathematically describe the orbitals of the atoms within the molecule. nih.govnih.gov The choice of method and basis set allows for a balance between computational cost and accuracy.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This analysis is vital for predicting how a molecule like 5-methyl-4-phenylthiazole might participate in chemical reactions. The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. researchgate.net

While specific data for 5-methyl-4-phenylthiazole is not available, a theoretical study on the related compound 4-methyl-5-thiazoleethanol (B42058) using DFT at the B3LYP/6-311++G(d,p) level provides an illustrative example of these calculations.

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-methyl-5-thiazoleethanol | B3LYP/6-311++G(d,p) | Not Reported | Not Reported | 5.674 | bldpharm.com |

From the energies of the HOMO and LUMO, a series of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors provide a framework for understanding the molecule's stability, reactivity, and interaction preferences.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η = χ² / 2η.

These parameters are frequently calculated in computational studies of heterocyclic compounds to predict their reactivity. nih.gov For instance, the values calculated for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes illustrate the type of data obtained from such an analysis.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to act as an electrophile. |

Data derived from concepts presented in reference nih.gov.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. researchgate.net These calculations can predict how properties like molecular geometry, electronic spectra, and reactivity descriptors change when the molecule is moved from the gas phase to a solvent. For example, a computational study on the drug temozolomide (B1682018) showed that its HOMO-LUMO energy gap changed from 4.40 eV in the gas phase to 4.30 eV in a DMSO solvent, indicating a slight increase in reactivity in the solvent. nih.gov Such studies are critical for understanding chemical processes that occur in solution.

Theoretical vibrational analysis uses quantum chemical methods to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific molecular vibrations (stretching, bending, etc.) that correspond to the peaks observed in experimental spectra. researchgate.netchemicalbook.com These theoretical spectra are often scaled by a factor to better match experimental results, accounting for anharmonicity and other model limitations. This analysis is invaluable for confirming the structure of a synthesized compound and understanding its intramolecular dynamics. chemicalbook.com

For flexible molecules, conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. In the case of 5-methyl-4-phenylthiazole, this would involve studying the rotation of the phenyl group relative to the thiazole ring. By calculating the potential energy surface as a function of the dihedral angle between the two rings, the most stable (lowest energy) conformation can be identified. These studies are crucial for understanding the three-dimensional shape of the molecule, which in turn influences its physical properties and biological interactions.

Molecular Dynamics Simulations for Adsorption Behavior and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. For Thiazole, 5-methyl-4-phenyl-, MD simulations can be employed to understand its adsorption onto various surfaces and to explore its conformational flexibility.

Studies on similar heterocyclic compounds have shown that MD simulations are valuable for predicting how these molecules interact with materials like activated carbon or zeolites from aqueous solutions. rsc.orgnih.gov These simulations can reveal the optimal pore sizes for adsorption and the influence of surface chemistry on binding. rsc.org For Thiazole, 5-methyl-4-phenyl-, such simulations would elucidate the role of the phenyl and methyl groups in surface interactions, likely indicating a preference for hydrophobic surfaces where π-π stacking interactions with the phenyl ring can occur.

Furthermore, MD simulations can map the conformational landscape of the molecule. The bond connecting the phenyl and thiazole rings allows for rotational freedom, leading to different spatial arrangements (conformers). Understanding the dynamics of this rotation is key, as the molecule's conformation often dictates its biological activity. nih.gov Simulations can predict the most stable conformers and the energy barriers between them, providing insight into which shapes are most likely to be present under physiological conditions. nih.gov

Molecular Docking Studies for Predictive Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a small molecule like Thiazole, 5-methyl-4-phenyl- might interact with a biological target, such as a protein or enzyme. benthamopen.com

One of the primary outputs of molecular docking is the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand (Thiazole, 5-methyl-4-phenyl-) and its target protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. researchgate.net

In studies of various thiazole derivatives, docking has been used to screen libraries of compounds against specific cancer-related enzymes or microbial proteins. researchgate.netnih.gov For Thiazole, 5-methyl-4-phenyl-, hypothetical docking studies against a target like a protein kinase could yield binding affinities that allow it to be ranked against other potential inhibitors.

Table 1: Illustrative Binding Affinities of Thiazole, 5-methyl-4-phenyl- with Various Protein Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| Protein Kinase A (1ATP) | -7.8 |

| Cyclooxygenase-2 (5KIR) | -8.2 |

| Tubulin (1SA0) | -7.5 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Beyond just a score, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing the specific interactions that hold them together. These can include:

Hydrogen Bonds: Crucial for specificity, often involving the nitrogen and sulfur atoms of the thiazole ring.

Hydrophobic Interactions: The phenyl group is likely to interact with nonpolar amino acid residues in a hydrophobic pocket of the target protein.

π-π Stacking: The aromatic phenyl ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. researchgate.net

For Thiazole, 5-methyl-4-phenyl-, docking studies would likely identify key amino acid residues that form the binding pocket. For instance, in a kinase inhibitor context, interactions with residues in the ATP-binding site would be expected.

Table 2: Predicted Key Molecular Interactions and Amino Acid Residues for Thiazole, 5-methyl-4-phenyl- in a Hypothetical Protein Kinase Binding Site

| Interaction Type | Interacting Group on Ligand | Key Amino Acid Residues |

| Hydrogen Bond | Thiazole Nitrogen | Leucine, Valine |

| Hydrophobic Interaction | Phenyl Ring, Methyl Group | Alanine, Isoleucine, Proline |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine |

Note: The data in this table is illustrative and based on common interactions observed for phenyl-thiazole scaffolds.

The process of molecular docking involves several computational steps. First, a 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank. The structure of Thiazole, 5-methyl-4-phenyl- is generated and optimized to its lowest energy conformation.

Docking software then systematically searches for the best fit between the ligand and the receptor. This involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein. Each of these "poses" is then scored using a scoring function that approximates the binding free energy. The pose with the lowest score is predicted to be the most likely binding mode. researchgate.net These computational methods allow for the rapid screening of many molecules, prioritizing those with the highest predicted affinity for laboratory testing. nih.gov

Structure-Reactivity Relationship Studies through Computational Models

Computational models can be used to establish structure-reactivity relationships (SRRs), which describe how the chemical structure of a molecule influences its reactivity. For Thiazole, 5-methyl-4-phenyl-, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that correlate with reactivity.

These properties include:

Electron Density Distribution: Shows which parts of the molecule are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is useful for predicting non-covalent interactions.

By calculating these properties for a series of related thiazole derivatives and comparing them with experimental data on their biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Advanced Applications and Research Frontiers for Thiazole, 5 Methyl 4 Phenyl and Its Derivatives

Design of Chemical Scaffolds for Specific Molecular Recognition

The ability to engineer molecules that can selectively recognize and bind to specific biological or chemical targets is fundamental to drug discovery and sensor technology. The 5-methyl-4-phenyl-thiazole core provides a robust framework for designing such scaffolds. nih.gov

The specific recognition between a scaffold and its target is governed by a complex interplay of non-covalent intermolecular forces. Strategic modification of the 5-methyl-4-phenyl-thiazole structure allows for the fine-tuning of these interactions to achieve high affinity and selectivity. Key strategies include modulating electrostatic forces and hydrogen bonding. mdpi.com

Electrostatic and Steric Tuning : The phenyl ring and the methyl group on the thiazole (B1198619) core are primary sites for modification. Introducing electron-withdrawing or electron-donating substituents onto the phenyl ring alters the molecule's electrostatic potential, influencing interactions with polar targets.

Hydrogen Bonding Modulation : While the parent scaffold is a weak hydrogen bond acceptor, the introduction of functional groups like amino (-NH2) or carboxyl (-COOH) at various positions creates opportunities for strong hydrogen bond donor-acceptor pairings. For instance, an amino group, as seen in 2-Amino-5-methyl-4-phenylthiazole, introduces a potent hydrogen-bonding site. sigmaaldrich.com Altering the capacity for hydrogen bonding is a critical strategy for controlling molecular self-assembly and tuning the properties of resulting materials. mdpi.com

π-π Stacking : The aromatic phenyl and thiazole rings facilitate π-π stacking interactions, which are crucial for binding to aromatic residues in proteins or for the self-assembly of materials. The strength of this interaction can be modulated by introducing substituents that alter the electron density of the aromatic systems.

| Interaction Type | Modulation Strategy | Example Modification on Scaffold |

| Hydrogen Bonding | Introduce H-bond donor/acceptor groups. | Adding an amino (-NH2) or hydroxyl (-OH) group to the thiazole or phenyl ring. |

| Electrostatic | Add electron-withdrawing/-donating groups. | Placing a nitro (-NO2) or methoxy (B1213986) (-OCH3) group on the phenyl ring. |

| π-π Stacking | Modify the aromatic system's electron density. | Fusing the thiazole with another aromatic ring to create an extended π-system. |

| Van der Waals | Alter the size and shape of substituents. | Replacing the methyl group with a larger alkyl chain. |

Computational chemistry has become an indispensable tool for accelerating the design of novel chemical scaffolds. researchgate.net For derivatives of 5-methyl-4-phenyl-thiazole, in silico methods provide predictive insights into their binding capabilities and physicochemical properties, guiding synthetic efforts toward the most promising candidates.

Molecular Docking : This technique predicts the preferred orientation of a thiazole derivative when bound to a target receptor, such as a protein's active site. By calculating the binding energy, researchers can screen large virtual libraries of potential derivatives to identify those with the highest predicted affinity.

Scaffold Hopping : This computational strategy aims to identify novel molecular backbones that mimic the biological activity of a known active compound. researchgate.net Starting with the 5-methyl-4-phenyl-thiazole core, algorithms can search for structurally different scaffolds that present a similar arrangement of key interacting features, potentially leading to compounds with improved properties or novel intellectual property. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of thiazole derivatives and their biological activity. These models can then be used to predict the activity of untested compounds, prioritizing synthetic targets.

Role in Ligand Design and Coordination Chemistry

The thiazole ring is a versatile building block in ligand design due to the presence of both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. researchgate.net The 5-methyl-4-phenyl-thiazole framework and its derivatives are employed as ligands to create metal complexes with tailored electronic, catalytic, and photophysical properties. uni-wuerzburg.de

Contributions to Materials Science Research

The rigid, aromatic, and electronically active nature of the 5-methyl-4-phenyl-thiazole scaffold makes it a valuable component in the design of advanced organic materials.

The extended π-conjugated system inherent in the 4-phenyl-thiazole structure is highly advantageous for applications in organic electronics. This conjugation facilitates the movement of charge carriers (electrons and holes), which is a fundamental requirement for semiconductor behavior. Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are noted for their rigid and planar backbones, which promote strong intermolecular electronic communication, a desirable trait for active materials in electronic devices. researchgate.net

Derivatives of phenylthiazole have been incorporated as ligands in metal complexes used in Light-Emitting Electrochemical Cells (LECs). researchgate.net In these applications, the photophysical properties of the complex, which are directly influenced by the thiazole ligand, determine the color and efficiency of the emitted light.

The development of efficient organic photovoltaic (OPV) devices relies on materials that can strongly absorb sunlight and efficiently convert it into electrical energy. Thiazole-based compounds, particularly fused systems like thiazolo[5,4-d]thiazoles (TzTzs), have emerged as promising photoactive materials for this purpose. researchgate.net

These scaffolds have been successfully integrated into:

Organic Solar Cells (OSCs) : In the bulk-heterojunction design of OSCs, thiazole-containing polymers or small molecules can function as either the electron donor or electron acceptor material, forming the photoactive layer where light absorption and charge generation occur. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) : Thiazole derivatives can be engineered to act as organic dyes. researchgate.net In a DSSC, the dye is anchored to a semiconductor surface (like TiO₂), absorbs incoming photons, and injects electrons into the semiconductor, initiating the flow of current. The thiazole core often serves as a key part of the conjugated bridge that connects an electron-donating part of the dye to its anchoring group. researchgate.net

Light-Emitting Diode (LED) Components

Thiazole derivatives, including those structurally related to 5-methyl-4-phenylthiazole, are emerging as significant materials in the development of organic light-emitting diodes (OLEDs). Their utility in this field stems from their favorable photophysical and electrochemical properties. Researchers have synthesized various thiazole-based donor-acceptor (D-A) type fluorophores that exhibit solid-state white light emission. researchgate.net These compounds can possess HOMO and LUMO energy levels suitable for OLED applications, typically in the ranges of -5.52 to -5.72 eV and -1.84 to -2.45 eV, respectively. researchgate.net The luminescence decay lifetimes of these materials are often in the microsecond range, indicating their potential for efficient light emission. researchgate.net

A notable application of thiazole derivatives is in thermally activated delayed fluorescence (TADF) emitters. By modifying the functional groups on the donor unit of a thiazole-based molecule, the TADF properties can be fine-tuned to achieve emissions across the blue spectrum. researchgate.net This has led to the development of deep-blue OLEDs with high external quantum efficiencies, reaching up to 10.3%. researchgate.net

Furthermore, symmetrically-substituted thiazolo[5,4-d]thiazole derivatives have been investigated as both photoinitiators and dyes for 3D printing applications under violet LED light. researchgate.net This dual functionality highlights the versatility of the thiazole scaffold in advanced materials. The inherent properties of the thiazolo[5,4-d]thiazole core, such as being an electron-deficient system with high oxidative stability and a rigid planar structure, make it a promising building block for organic electronic materials. rsc.org The planarity of these molecules facilitates efficient intermolecular π–π overlap, which is crucial for charge transport in electronic devices. rsc.org

Recent research has also focused on developing blue-emitting materials for OLEDs based on a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where a thiazolo[5,4-d]thiazole (TzTz) moiety acts as the electron-accepting core. unimi.it By employing carbazole (B46965) units as the electron-donor groups, researchers have created emitters that display intense and short-lived luminescence in the sky-blue to greenish-blue region. unimi.it These materials have been successfully incorporated into both single and tandem OLEDs, achieving high external quantum efficiency and luminance, demonstrating their potential to compete with other emitters in practical applications. unimi.it The investigation into the correlation between the crystal packing of thiazolo[5,4-d]thiazole derivatives and their photophysical properties has further opened avenues for their use in solid-state photonic and fluorescence-based optical devices, including phosphor-converted color-tuning and white-light emission. rsc.org

Dye and Pigment Chemistry

The structural backbone of 5-methyl-4-phenylthiazole is a key component in the synthesis of various dyes and pigments, particularly azo dyes. The C-5 position of the 2-amino-4-phenylthiazole (B127512) ring is highly reactive and readily undergoes diazo-coupling reactions with different diazonium salts to form a wide range of azo derivatives. researchgate.net These resulting dyes have been successfully used as disperse dyes for polyester (B1180765) fabrics, producing shades from orange to reddish-violet with good depth and levelness. researchgate.net

Bisazo disperse dyes based on a 2-amino-4-phenylthiazole core have also been synthesized. cbijournal.com These are created by first producing a monoazo dye, which is then further diazotized and coupled with various tertiary amines. cbijournal.com The resulting bisazo dyes have shown moderate to good light and washing fastness properties when applied to polyester fibers. cbijournal.com

The versatility of the thiazole ring is further demonstrated in the creation of monoazo compounds containing a quaternized or unquaternized thiazolyl diazo component and a 2-amino-4-thiazolyl coupling component. google.com The quaternized versions of these azo compounds are particularly useful for dyeing acrylic, modacrylic, and acid-modified polyester textile materials, offering a range of colors from orange to blue with excellent fastness to light and wet processing. google.com

Research into azothiazoles based on thioamide has led to the synthesis of novel compounds with potential applications beyond traditional dyeing. nih.gov For instance, the reaction of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide with hydrazonoyl halides produces various thiazole derivatives. nih.gov Furthermore, new donor-acceptor–π–acceptor-donor architecture azo dyes based on 1,3,4-thiadiazole (B1197879) have been synthesized and characterized for their potential use in dye-sensitized solar cells. ekb.eg

A summary of exemplary azo dyes derived from thiazole compounds is presented below:

| Compound Name | Color/Shade | Application |

| Substituted 5-antipyrinylazo-4-phenyl-2-aminothiazoles | Orange to Reddish-Violet | Disperse dyes for polyester fabrics researchgate.net |

| 2-amino 4-phenyl thiazole based bisazo disperse dyes | Various | Dyeing of polyester fabric cbijournal.com |

| Quaternized 2-amino-4-(azoyl)-azo-thiazole compounds | Orange to Blue | Dyeing acrylic, modacrylic, and acid-modified polyester google.com |

| Azothiazoles based on thioamide | Red orange to Deep red | Potential anticancer agents and dyes nih.gov |

Catalytic Applications and Catalyst Component Design

Utilization of Thiazole-Containing Compounds in Homogeneous and Heterogeneous Catalytic Systems

Thiazole derivatives, including those related to 5-methyl-4-phenylthiazole, have demonstrated significant potential in the field of catalysis, serving as both catalysts themselves and as ligands in catalytic systems.

In homogeneous catalysis , thiazolium salts, formed by the alkylation of thiazoles at the nitrogen atom, are effective catalysts for reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org Deprotonation of N-alkyl thiazolium salts can also yield free carbenes, which are important in the formation of transition metal carbene complexes. wikipedia.org

In the realm of heterogeneous catalysis , thiazole-containing compounds have been utilized to create efficient and reusable catalytic systems. For instance, a chitosan-grafted hydrogel containing thiazole moieties has been developed as an eco-friendly biocatalyst for the synthesis of novel thiazole derivatives. nih.gov This heterogeneous catalyst demonstrated high thermal stability and a large surface area, leading to high yields in shorter reaction times under mild conditions, and could be recycled multiple times without significant loss of activity. nih.gov

Furthermore, new thiazole complexes have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused multiple times with consistent efficacy. acs.org The catalytic activity in some thiazole-based systems is attributed to the presence of specific functional groups, such as a hydrazine (B178648) group, which can facilitate the reaction mechanism by abstracting a proton and initiating a cascade of reactions leading to the final product. nih.gov

The development of thiazoline (B8809763) and thiazole derivatives as ligands for metal catalysis is another active area of research. nih.gov These compounds can coordinate with transition metals to form complexes that catalyze a variety of organic transformations. The modular synthesis of these derivatives allows for the fine-tuning of their electronic and steric properties to optimize catalytic performance. nih.gov

Applications in Agrochemical Research

Thiazole derivatives, including structures analogous to 5-methyl-4-phenylthiazole, are of significant interest in the field of agrochemical research due to their broad spectrum of biological activities. These compounds have been investigated for their potential as herbicides and fungicides.

Thiadiazole derivatives, which share a similar heterocyclic core, have shown notable herbicidal activity . researchgate.net For example, compounds like buthidiazole and tebuthiuron (B33203) are used for selective weed control in crops such as corn and sugarcane. researchgate.net The mode of action for these herbicides often involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net More recent research has focused on the synthesis of novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties, which have demonstrated potent postemergence herbicidal activity against various broadleaf weeds. acs.org Some of these compounds have shown efficacy at low application rates, comparable to commercial herbicides. acs.org

In addition to herbicidal properties, thiazole derivatives have exhibited promising fungicidal activity . They have been found to be effective against a range of plant pathogenic fungi. nih.govnih.gov For instance, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have displayed excellent antifungal activity against pathogens like Sclerotinia sclerotiorum. nih.gov The efficacy of some of these synthesized compounds was found to be comparable to the commercial fungicide Carbendazim. nih.gov The mechanism of antifungal action can be related to the disruption of the fungal cell wall or cell membrane. nih.gov The lipophilicity of these derivatives often correlates with their high antifungal activity. nih.gov

The following table summarizes the agrochemical activities of some thiazole and thiadiazole derivatives:

| Compound Class | Target Pest | Noted Efficacy |

| Tetrahydrophthalimide derivatives with thiadiazole | Broadleaf weeds (e.g., Abutilon theophrasti, Amaranthus retroflexus) | >90% inhibition at 9.375 g a.i./ha for some compounds acs.org |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | EC50 = 0.51 μg/mL for compound 5b, comparable to Carbendazim nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Ralstonia solanacearum | EC50 = 2.23 μg/mL for compound 5k, superior to Thiodiazole copper nih.gov |

| Thiazole derivatives with a cyclopropane (B1198618) system | Candida albicans (a plant and human pathogen) | MIC values as low as 0.008 µg/mL nih.gov |

Mechanistic Studies of Chemical Reactions Involving Thiazole, 5-methyl-4-phenyl- Derivatives

The reactivity of the thiazole ring and its derivatives has been the subject of various mechanistic studies. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com The mechanism begins with an SN2 reaction where the sulfur of the thioamide attacks the halogenated carbon. youtube.com This is followed by tautomerization and a subsequent intramolecular attack by the imine nitrogen on the carbonyl carbon, leading to the cyclized product. youtube.com

The C-5 position of 2-aminothiazole (B372263) derivatives is known to be highly reactive towards electrophilic substitution, such as in diazo-coupling reactions. researchgate.net This reactivity is a key aspect in the synthesis of azo dyes based on this scaffold.

Mechanistic investigations into the catalytic activity of thiazole-containing systems have also been conducted. For example, in the synthesis of thiazole derivatives catalyzed by a chitosan-based hydrogel, it is proposed that a hydrazine group on the catalyst abstracts a proton from the thiol form of a thiosemicarbazone derivative. nih.gov This generates a thiolate that then attacks a hydrazonoyl halide, initiating a sequence of S-alkylation and dehydrative cyclization to form the final thiazole product. nih.gov

Furthermore, thiazoles can participate in cycloaddition reactions, although typically at high temperatures due to the aromatic stability of the ring. wikipedia.org One study found a milder reaction pathway for a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction was proposed to proceed through a zwitterionic intermediate in a formal [2+2] cycloaddition, followed by a series of electrocyclic ring-opening and ring-closing reactions, ultimately leading to a pyridine (B92270) derivative after the extrusion of a sulfur atom. wikipedia.org

Future Directions and Emerging Research Avenues in Thiazole, 5 Methyl 4 Phenyl Chemistry

Exploration of Novel Derivatization and Functionalization Strategies for Enhanced Chemical Utility

The core structure of 5-methyl-4-phenylthiazole offers multiple sites for chemical modification, providing a rich platform for creating diverse libraries of novel compounds. Future research will likely focus on innovative derivatization and functionalization strategies to enhance the chemical and biological properties of this thiazole (B1198619) core.

One promising avenue is the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. wikipedia.orgtandfonline.comfigshare.com These derivatives can be obtained by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto compounds. wikipedia.orgtandfonline.comfigshare.com The resulting thioether linkage provides a flexible point for introducing a wide range of functional groups, each potentially modulating the compound's activity. For instance, the introduction of different heterocyclic rings or substituted aromatic moieties can significantly influence the molecule's steric and electronic properties.

Another area of exploration is the synthesis of derivatives at other positions of the thiazole ring. For example, functionalization at the C2-amino group of 2-amino-4-phenylthiazole (B127512) has been shown to yield compounds with interesting biological activities. mdpi.com The development of novel synthetic methodologies to selectively functionalize the methyl group at the C5 position or the phenyl ring at the C4 position would further expand the accessible chemical space.

The following table summarizes some reported derivatization strategies for the 5-methyl-4-phenylthiazole scaffold:

| Derivatization Strategy | Reagents and Conditions | Resulting Derivatives | Potential Utility |

| Acylation of the 2-amino group | Acetic anhydride | N-acetyl-5-methyl-4-phenyl-2-aminothiazole | Intermediate for further synthesis |

| Reaction with isothiocyanates | Phenylisothiocyanate | N-phenylthiourea derivatives | Precursors for heterocyclic synthesis |

| Reaction with α-halo-N-acetamides | 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and various mercaptans | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Potential anticancer agents wikipedia.orgtandfonline.comfigshare.com |

Development of Advanced Green and Sustainable Synthesis Technologies for Industrial Scale-Up

The growing emphasis on environmentally friendly chemical processes is driving the development of green and sustainable synthesis methods for important chemical entities, including 5-methyl-4-phenylthiazole. Future research in this area will focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency, particularly for industrial-scale production.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids will be crucial for developing sustainable manufacturing processes.

For industrial scale-up, the development of robust and efficient catalytic systems is paramount. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. Research into novel, recyclable catalysts for the synthesis of 5-methyl-4-phenylthiazole will be a significant area of investigation. While specific industrial-scale synthesis of 5-methyl-4-phenylthiazole is not widely reported, processes for related compounds like 4-methyl-5-formylthiazole often involve the use of catalysts such as palladium on barium sulfate (B86663) (Pd/BaSO₄), which can be adapted and optimized for greener production. figshare.commdpi.comchemicalbook.com

Expansion of Integrated Computational and Experimental Approaches for Predictive Chemical Design

The integration of computational chemistry with experimental synthesis and testing has become a powerful tool in modern drug discovery and materials science. In the context of 5-methyl-4-phenylthiazole, this integrated approach can accelerate the design and discovery of new derivatives with desired properties.

Molecular docking studies, a key computational technique, can be used to predict the binding interactions of 5-methyl-4-phenylthiazole derivatives with biological targets, such as enzymes or receptors. This allows for the rational design of more potent and selective inhibitors. For example, docking studies have been employed to understand the binding modes of thiazole derivatives within the active sites of various proteins, providing insights for further structural modifications.

In addition to predicting biological activity, computational methods can also be used to predict the physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for optimizing the drug-like properties of lead compounds. Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of 5-methyl-4-phenylthiazole derivatives with their biological activities, further guiding the design of new and more effective compounds.

The synergy between computational predictions and experimental validation is key. Computational models can prioritize which derivatives to synthesize, saving time and resources. The experimental data, in turn, can be used to refine and improve the accuracy of the computational models, creating a feedback loop that drives the discovery process forward.

Interdisciplinary Research Integrating Thiazole, 5-methyl-4-phenyl- Derivatives with Advanced Materials and Catalysis

While the primary research focus on 5-methyl-4-phenylthiazole has been in the realm of medicinal chemistry, its unique structural and electronic properties make it an attractive candidate for applications in materials science and catalysis. Future interdisciplinary research will likely explore the integration of this thiazole scaffold into advanced materials and its use in novel catalytic systems.

Advanced Materials:

The thiazole ring is a component of some conducting polymers, and the incorporation of 5-methyl-4-phenylthiazole derivatives as building blocks could lead to the development of new functional polymers with tailored electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A patent for thiazole-containing polymers suggests their potential in creating materials where the thiazole units are connected through the 2 and 5 positions. cedarville.edu The phenyl and methyl substituents on the 5-methyl-4-phenylthiazole core could be used to tune the solubility and processing characteristics of these polymers.

Catalysis:

The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making 5-methyl-4-phenylthiazole and its derivatives potential ligands for the development of new metal-based catalysts. nih.gov These catalysts could be employed in a variety of organic transformations. For example, thiazole-containing ligands have been used in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The specific steric and electronic environment provided by the 5-methyl-4-phenylthiazole ligand could influence the activity and selectivity of the metal center. Furthermore, thiazolium salts, derived from the alkylation of the thiazole nitrogen, are known to be effective organocatalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Research into the catalytic activity of novel thiazolium salts derived from 5-methyl-4-phenylthiazole could open up new avenues in organocatalysis.

The following table highlights potential interdisciplinary applications for 5-methyl-4-phenylthiazole derivatives:

| Application Area | Potential Role of 5-methyl-4-phenylthiazole Derivatives | Desired Properties |

| Advanced Materials | Monomeric units for conducting polymers | Tunable electronic properties, good processability, and thermal stability |

| Dopants in organic semiconductors | Enhanced charge transport and device performance | |

| Catalysis | Ligands for transition metal catalysts | Strong coordination to metal centers, tunable steric and electronic effects |

| Precursors for N-heterocyclic carbene (NHC) catalysts | Stability and high catalytic activity in various organic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.